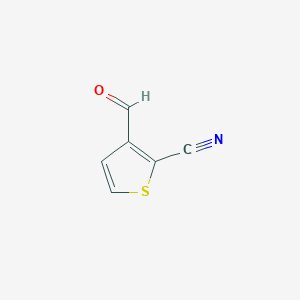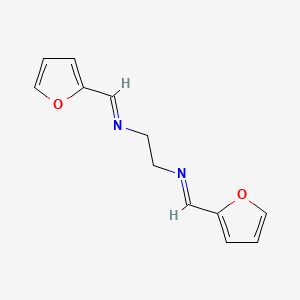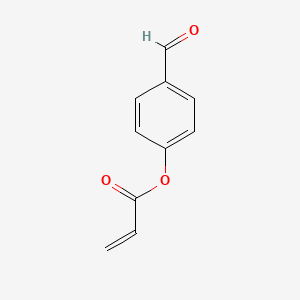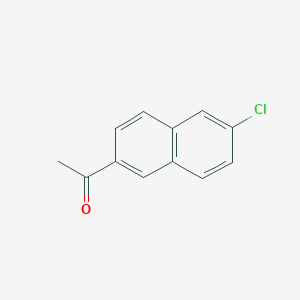
Ethyl 3-methyl-4-oxocrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-4-oxocrotonate is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as chloroform, ether, ethyl acetate, and methanol . This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of isoprenoids via the Wittig reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxocrotonate can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with acetone in the presence of a base, followed by dehydration to yield the desired product . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The reaction is carried out in stainless steel reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-methyl-4-oxocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-4-oxocrotonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-4-oxocrotonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the carbonyl and ethoxy groups. These functional groups allow the compound to act as a nucleophile or electrophile in different reaction pathways . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methyl-4-oxocrotonate can be compared with other similar compounds such as:
Ethyl 3,3-dimethylacrylate: Similar in structure but lacks the carbonyl group, making it less reactive in certain reactions.
Ethyl 4-methyl-4-pentenoate: Contains an additional carbon atom, which affects its reactivity and applications.
Ethyl trans-γ-oxosenecioate: Another structural isomer with different reactivity due to the position of the carbonyl group.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
41891-38-7 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
ethyl 3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
YLFXEUMFBVGYEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)C=O |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/C=O |
Kanonische SMILES |
CCOC(=O)C=C(C)C=O |
| 62054-49-3 41891-38-7 |
|
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 3-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester](/img/structure/B3190357.png)










